molecular formula C7H14ClNO4 B6180306 rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride CAS No. 2639391-32-3

rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride

Cat. No.: B6180306
CAS No.: 2639391-32-3
M. Wt: 211.6
InChI Key:
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Description

Rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride, also known as rac-methyl-5-amino-1,4-dioxane-2-carboxylate hydrochloride, is a chiral molecule used as a chiral auxiliary in asymmetric synthesis. It is a versatile and useful molecule for a variety of organic synthesis applications. Rac-methyl-5-amino-1,4-dioxane-2-carboxylate hydrochloride has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Rac-methyl-5-amino-1,4-dioxane-2-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of chiral catalysts and ligands for asymmetric catalysis. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

Rac-methyl-5-amino-1,4-dioxane-2-carboxylate hydrochloride acts as a chiral auxiliary in asymmetric synthesis. It is used to facilitate the formation of a chiral center in the target molecule. The chiral auxiliary is added to the reaction mixture and then reacts with the reactants to form the desired product. The chiral auxiliary is then removed from the reaction mixture, leaving the desired product with a chiral center.
Biochemical and Physiological Effects
Rac-methyl-5-amino-1,4-dioxane-2-carboxylate hydrochloride is a chiral molecule and is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Rac-methyl-5-amino-1,4-dioxane-2-carboxylate hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also a versatile molecule that can be used in a variety of organic synthesis applications. Additionally, it is a chiral molecule, which makes it useful for asymmetric synthesis.
However, there are some limitations to its use. It is not very soluble in water, so it must be used in an aqueous solution. Additionally, it can react with other molecules in the reaction mixture, which can lead to undesired side reactions.

Future Directions

There are several potential future directions for research on rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride-amino-1,4-dioxane-2-carboxylate hydrochloride. One potential direction is the development of new synthesis methods for the preparation of the compound. Additionally, research could be done on the use of the compound as a chiral auxiliary in asymmetric synthesis. Furthermore, research could be done on the use of the compound as a catalyst or ligand in asymmetric catalysis. Finally, research could be done on the use of the compound in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

Rac-methyl-5-amino-1,4-dioxane-2-carboxylate hydrochloride is synthesized via a two-step process. In the first step, rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride-amino-1,4-dioxane-2-carboxylic acid is prepared by reacting this compound-amino-1,4-dioxane-2-carboxylic anhydride with aqueous hydrochloric acid. In the second step, the acid is treated with an aqueous solution of sodium hydroxide to form the hydrochloride salt.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride involves the protection of a diol followed by a reductive amination reaction to introduce the amine group. The resulting amine is then reacted with methyl chloroformate to form the desired compound.", "Starting Materials": [ "1,4-dioxane-2,5-diol", "N-Boc-ethylenediamine", "Sodium cyanoborohydride", "Methyl chloroformate", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Protection of 1,4-dioxane-2,5-diol with N-Boc-ethylenediamine in the presence of hydrochloric acid and diethyl ether to form N-Boc-protected diol", "Reductive amination of N-Boc-protected diol with sodium cyanoborohydride and formaldehyde to introduce the amine group and form N-Boc-protected amine", "Deprotection of N-Boc-protected amine with hydrochloric acid and methanol to form amine", "Reaction of amine with methyl chloroformate in the presence of triethylamine and dichloromethane to form rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride" ] }

2639391-32-3

Molecular Formula

C7H14ClNO4

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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